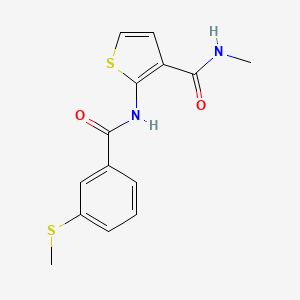

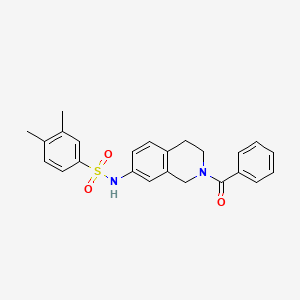

![molecular formula C19H16N2O3S B2873260 3-butyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-33-0](/img/structure/B2873260.png)

3-butyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Aplicaciones Científicas De Investigación

1. Antimicrobial Activity

Research indicates that derivatives of 3-butyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione have been synthesized and evaluated for their antimicrobial properties. Studies have shown their effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Banothu & Bavanthula, 2012), (Laxmi, Kuarm, & Rajitha, 2012), (Kamdar, Haveliwala, Mistry, & Patel, 2011).

2. Chemical Sensing Applications

Certain chromeno[2,3-d]pyrimidine-4,5-dione derivatives have been studied for their applications in chemical sensing. For example, their sensitivity towards specific ions like Hg2+ has been observed, suggesting potential use in environmental monitoring and analytical chemistry (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).

3. Electronic and Photovoltaic Applications

The derivatives of this compound have been explored in electronic and photovoltaic applications. Studies show their use in enhancing the performance of polymer solar cells, indicating their role in the development of more efficient and sustainable energy solutions (Hu et al., 2015).

4. Synthesis of Complex Heterocyclic Compounds

These compounds have been instrumental in the synthesis of complex heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials science. This includes the synthesis of diverse fused heterocyclic amines and related compounds (Gomha & Riyadh, 2013), (Ibrahim, 2010).

5. Bioactive Compound Synthesis

Derivatives of this compound have been used in the synthesis of bioactive compounds, which can have applications in drug discovery and medicinal chemistry. This includes research in antitubercular and antimicrobial activities (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to interact with a variety of targets, including enzymes like kinases .

Mode of Action

It is suggested that the presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of the enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .

Biochemical Pathways

Compounds with a similar thiophene nucleus have been reported to possess a wide range of therapeutic properties, affecting various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Result of Action

Compounds with similar structures have shown excellent inhibitory activities against certain enzymes, with ic50 values ranging from 361 nM to 114 nM compared to the reference drug .

Action Environment

The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the active site of the enzyme .

Propiedades

IUPAC Name |

3-butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-2-3-10-21-17(14-9-6-11-25-14)20-18-15(19(21)23)16(22)12-7-4-5-8-13(12)24-18/h4-9,11H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBSIQNIXSODLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331710 |

Source

|

| Record name | 3-butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

883956-33-0 |

Source

|

| Record name | 3-butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2873181.png)

![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2873182.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2873186.png)

![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2873188.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2873199.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dimethoxybenzamide](/img/structure/B2873200.png)